Ruboxistaurin hydrochloride

Descripción

Historical Context of Protein Kinase C Inhibition in Disease Research

The scientific journey into Protein Kinase C (PKC) began with its identification as a family of serine/threonine kinases that play a crucial role in transducing a vast number of extracellular signals into intracellular responses. medscape.org These enzymes are central to controlling the function of other proteins through phosphorylation and are activated by second messengers like diacylglycerol (DAG) or calcium ions (Ca2+). nih.gov The PKC family is extensive, comprising multiple isozymes that are categorized into three main subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC). nih.govahajournals.org

Dysregulation of PKC activity was soon implicated in a wide array of human diseases. medscape.org This connection established PKC as a significant therapeutic target. diabetesjournals.org In cancer research, for instance, PKC enzymes were found to have complex roles, sometimes acting as tumor promoters and other times as suppressors, depending on the isoform and context. nih.gov Similarly, in cardiovascular disease, PKC activation was linked to pathological processes such as cardiac hypertrophy and increased vascular permeability. nih.govlilly.com This enzyme family's involvement in synaptic plasticity and neuronal survival also made it a subject of interest in neurological disorders. diabetesjournals.org

This understanding spurred the development of compounds to modulate PKC activity. Early research identified non-specific inhibitors, such as the microbial alkaloid staurosporine, which demonstrated potent PKC inhibition but lacked selectivity, affecting a broad range of kinases. nih.govwustl.eduresearchgate.net These first-generation inhibitors were valuable research tools that helped to unravel the complex roles of PKC in cellular function and disease, paving the way for more targeted therapeutic strategies. nih.govresearchgate.net

Evolution of Selective Protein Kinase C Beta Inhibitors

The development of PKC inhibitors has been a story of progressively increasing specificity. The initial challenge for researchers was the high degree of similarity, or homology, among the catalytic domains of the different PKC isoforms. diabetesjournals.orgscispace.com The ATP-binding site, the target for many early small molecule inhibitors, is highly conserved across the entire kinase family, making the design of isozyme-selective drugs exceptionally difficult. scispace.com This lack of specificity was a major hurdle, as many early compounds inhibited multiple PKC isoforms and other kinases, leading to a wide range of biological effects. nih.govophthalmologytimes.com

Staurosporine and its analogs were foundational in the field, but their broad activity profile limited their therapeutic potential. wustl.eduophthalmologytimes.com The scientific community then focused on creating more selective molecules. This led to the development of compounds like enzastaurin (B1662900) (LY317615), which showed a degree of preference for PKCβ over other conventional isoforms like PKCα and PKCγ. nih.govnih.govlilly.com Enzastaurin demonstrated greater selectivity than its predecessors and was investigated for its potential in oncology by targeting signaling pathways involved in tumor growth and angiogenesis. nih.govlilly.com

The evolution continued with the goal of achieving even greater selectivity for the PKC beta (PKC-β) isoform, which was specifically implicated in the vascular complications of diabetes. globalrph.com This focused effort culminated in the synthesis of Ruboxistaurin (B62344) (LY333531), a macrocyclic bisindolylmaleimide, designed as a potent and selective inhibitor of PKCβ isoforms (βI and βII). diabetesjournals.orgadipogen.com This progression from broad-spectrum kinase inhibitors to highly selective agents like Ruboxistaurin represents a significant advancement in medicinal chemistry, driven by a deeper understanding of the specific roles different PKC isozymes play in pathology. medscape.orgophthalmologytimes.com

Therapeutic Rationale for Ruboxistaurin Hydrochloride in Microvascular Complications Research

The therapeutic rationale for investigating this compound is rooted in the specific role of the PKC-β isoform in the pathogenesis of diabetic microvascular complications. medscape.orgnih.gov In hyperglycemic conditions, there is an increased production of the second messenger diacylglycerol (DAG), which in turn leads to the persistent over-activation of PKC, particularly the β-isoform in vascular tissues like the retina and the renal glomeruli. ahajournals.orgnih.govresearchgate.net

This chronic activation of PKC-β triggers a cascade of downstream signaling events linked to vascular damage. nih.gov These effects include increased vascular permeability, alterations in blood flow, enhanced expression of vascular endothelial growth factor (VEGF), and increased synthesis of extracellular matrix proteins, which contribute to basement membrane thickening. nih.govresearchgate.netdiabetesjournals.org In the context of diabetic retinopathy, these changes can lead to macular edema and neovascularization. nih.govresearchgate.net In diabetic nephropathy, PKC-β activation is associated with glomerular hyperfiltration, increased albumin excretion (albuminuria), and mesangial expansion, all of which are hallmarks of kidney damage. globalrph.comjaypeedigital.com

Ruboxistaurin was developed to specifically inhibit this pathway. By selectively blocking PKC-β, the compound is hypothesized to ameliorate the downstream pathological effects of hyperglycemia on the microvasculature without interfering with the normal functions of other PKC isoforms in different tissues. nih.govnih.gov

Preclinical and clinical research has explored these potential effects. Animal models of diabetes showed that Ruboxistaurin could improve abnormal retinal and renal hemodynamics. diabetesjournals.orgjaypeedigital.com Subsequent clinical trials in humans were designed to assess its impact on the progression of diabetic retinopathy and nephropathy.

| Study | Patient Population | Key Research Finding | Citation |

|---|---|---|---|

| PKC-DRS2 | 685 patients with moderately severe to very severe nonproliferative diabetic retinopathy (NPDR) | Treatment with Ruboxistaurin resulted in a 40% risk reduction for sustained moderate visual loss compared to placebo (5.5% vs. 9.1%). | nih.govophthalmologytimes.comlilly.com |

| PKC-DRS2 | 685 patients with moderate to severe NPDR | The need for initial laser treatment for macular edema was 26% less frequent in the Ruboxistaurin-treated group. | nih.gov |

| PKC-DRS | 252 patients with moderately severe to very severe NPDR | While not showing a significant effect on the overall progression of retinopathy, Ruboxistaurin significantly delayed the onset of moderate visual loss, particularly in patients with definite macular edema at baseline. | scispace.com |

| Phase Ib Study | Patients with diabetes | Ruboxistaurin treatment was found to ameliorate abnormal retinal hemodynamics. | nih.govnih.gov |

| Study | Patient Population | Key Research Finding | Citation |

|---|---|---|---|

| Pilot Study | 123 patients with type 2 diabetes and persistent albuminuria | After one year, Ruboxistaurin significantly reduced the albumin-to-creatinine ratio (ACR) by 24%, compared to a non-significant 9% reduction in the placebo group. | diabetesjournals.orglilly.comnih.gov |

| Pilot Study | 123 patients with type 2 diabetes and persistent albuminuria | Kidney function, as measured by estimated glomerular filtration rate (eGFR), remained stable in the Ruboxistaurin group, whereas the placebo group experienced a significant decline over one year. | diabetesjournals.orglilly.comnih.gov |

| Retinopathy Trials (Post-hoc analysis) | 1157 patients from three diabetic retinopathy trials | In a long-term follow-up, kidney outcome rates (doubling of serum creatinine, progression to advanced chronic kidney disease) did not differ significantly between the Ruboxistaurin and placebo groups. | wustl.edu |

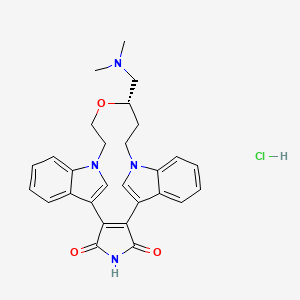

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQIEYDJYFVLPO-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169939-93-9 | |

| Record name | Ruboxistaurin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUBOXISTAURIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6496V4OCZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action of Ruboxistaurin Hydrochloride

Selective Protein Kinase C Beta Isoform Inhibition

Ruboxistaurin (B62344) Hydrochloride is distinguished by its high affinity and selectivity for the beta (β) isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes. The targeted inhibition of PKC-β is the cornerstone of Ruboxistaurin's pharmacological activity.

PKC-βI and PKC-βII Competitive Binding Dynamics

Ruboxistaurin exhibits potent and selective inhibitory activity against both splice variants of the PKC-β isoform, namely PKC-βI and PKC-βII. Research has demonstrated that Ruboxistaurin competitively binds to the catalytic domain of these isoforms. This competitive inhibition is characterized by low nanomolar half-maximal inhibitory concentrations (IC50), indicating a high affinity of the compound for its target enzymes. The IC50 values for Ruboxistaurin's inhibition of PKC-βI and PKC-βII are remarkably similar, suggesting a comparable binding affinity for both splice variants.

Inhibitory Concentration (IC50) of Ruboxistaurin for PKC Isoforms

| PKC Isoform | IC50 (nM) |

|---|---|

| PKC-βI | 4.7 |

| PKC-βII | 5.9 |

ATP-Dependent Inhibition Characteristics

The inhibitory action of Ruboxistaurin is ATP-dependent. It functions by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the catalytic domain of the PKC-β enzyme. By occupying this site, Ruboxistaurin effectively prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade initiated by PKC-β activation. This ATP-competitive mechanism is a key characteristic of many kinase inhibitors and contributes to the specificity and potency of Ruboxistaurin.

Downstream Signaling Pathway Modulation

The selective inhibition of PKC-β by Ruboxistaurin Hydrochloride leads to the modulation of several critical downstream signaling pathways that are often dysregulated in disease states.

Diacylglycerol-Protein Kinase C Pathway Regulation

Under pathological conditions, such as hyperglycemia, there is an increased production of diacylglycerol (DAG), a key activator of conventional PKC isoforms, including PKC-β. The activation of the DAG-PKC pathway is implicated in the pathogenesis of microvascular complications. Ruboxistaurin, by inhibiting PKC-β, directly counteracts the downstream effects of elevated DAG levels. This interruption of the DAG-PKC signaling cascade is a primary mechanism through which Ruboxistaurin is thought to exert its therapeutic effects.

Impact on Cyclooxygenase and Thromboxane A2 Production

The direct impact of this compound on the activity of cyclooxygenase (COX) enzymes and the subsequent production of Thromboxane A2 is not extensively documented in the scientific literature based on the conducted research. While Protein Kinase C is known to play a role in the broader arachidonic acid cascade, from which prostaglandins (B1171923) and thromboxanes are derived, specific studies detailing the direct modulatory effects of Ruboxistaurin on COX and Thromboxane A2 are limited. Therefore, a definitive statement on the precise nature of this interaction cannot be conclusively made at this time.

Nitric Oxide and Endothelin-1 (B181129) Production Alterations

PKC-β activation has been shown to influence the production and activity of key vasoactive molecules, including nitric oxide (NO) and endothelin-1 (ET-1). Dysregulation of these molecules contributes to endothelial dysfunction. Research suggests that the inhibition of PKC-β by Ruboxistaurin can lead to a normalization of the balance between these two mediators. Specifically, by mitigating the detrimental effects of PKC-β activation, Ruboxistaurin may help preserve endothelial nitric oxide synthase (eNOS) activity, thereby promoting NO bioavailability. Conversely, it may also attenuate the overexpression of ET-1, a potent vasoconstrictor. These alterations collectively contribute to the improvement of endothelial function.

Vascular Endothelial Growth Factor Pathway Interactions

Ruboxistaurin has been shown to modulate the signaling pathways of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis and vascular permeability. The activity of PKCβ is considered critical for VEGF signaling. By inhibiting PKCβ, ruboxistaurin effectively reduces the response of vascular endothelial cells to stimulation by VEGF. dundee.ac.uk This inhibitory action disrupts the cascade of events that leads to increased blood vessel formation and leakage, which are characteristic features of diabetic retinopathy.

The activation of the PKCβ isoform is a significant event in the development of diabetes-induced vascular damage in tissues such as the retina, kidneys, and nerves. Ruboxistaurin's interference with the VEGF pathway helps to mitigate these pathological changes. For instance, in animal models, ruboxistaurin has been observed to suppress VEGF-induced retinal vascular permeability and reduce intraocular neovascularization resulting from retinal ischemia.

ERK1/2 and Akt Phosphorylation Suppression

A crucial aspect of ruboxistaurin's mechanism of action is its ability to suppress the phosphorylation of key downstream signaling molecules, including extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt, also known as protein kinase B. dundee.ac.uk The phosphorylation of these kinases is a critical step in the signaling cascade initiated by growth factors like VEGF.

Research has demonstrated that ruboxistaurin inhibits the VEGF-induced phosphorylation of both ERK1/2 and Akt in a manner that is dependent on its concentration. dundee.ac.uk This suppression of ERK1/2 and Akt phosphorylation is a contributing factor to the anti-angiogenic effects of ruboxistaurin observed both in laboratory studies (in vitro) and in living organisms (in vivo). dundee.ac.uk By blocking these signaling pathways, ruboxistaurin can inhibit the formation, proliferation, and migration of endothelial cells that are stimulated by VEGF. dundee.ac.uk

TGF-β and Akt Activation Reduction

Ruboxistaurin also influences the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in fibrosis and extracellular matrix accumulation, particularly in diabetic nephropathy. Studies have shown that ruboxistaurin can prevent the activation of Akt in the renal cortex of diabetic animal models. drugbank.com This inhibition of Akt phosphorylation supports the role of a PKCβ/Akt signaling axis in the upregulation of TGF-β1. drugbank.com

The renoprotective effects of ruboxistaurin are believed to be mediated, in part, by the downregulation of the TGF-β1/Smad pathway. nih.gov In diabetic rats, treatment with ruboxistaurin has been found to alleviate the upregulation of TGF-β1, Smad2, and Smad3 messenger RNA (mRNA) expression. nih.gov Furthermore, it leads to a significant improvement in the protein levels of TGF-β1, Smad2/3, and phosphorylated Smad3. nih.gov This modulation of the TGF-β pathway helps to reduce the pathological changes associated with diabetic kidney disease. nih.govresearchgate.net

Comparative Isozyme Selectivity Profiling

Ruboxistaurin is recognized as a specific and selective inhibitor of the β isoform of protein kinase C. nih.gov Its selectivity is a key feature of its molecular profile, distinguishing it from other broader kinase inhibitors. The compound demonstrates a significantly higher affinity for PKCβ compared to other PKC isozymes.

The inhibitory potency of ruboxistaurin against different PKC isozymes has been quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by half. Ruboxistaurin exhibits potent, ATP-competitive inhibition of PKCβI and PKCβII. biorxiv.org In contrast, it shows substantially less potent inhibition against other PKC isozymes. biorxiv.org

| PKC Isozyme | IC50 (nM) |

|---|---|

| PKCβI | 4.7 |

| PKCβII | 5.9 |

| PKCη | 52 |

| PKCδ | 250 |

| PKCγ | 300 |

| PKCα | 360 |

| PKCζ | >100,000 |

This table presents the half-maximal inhibitory concentration (IC50) values of Ruboxistaurin for various Protein Kinase C (PKC) isozymes, demonstrating its high selectivity for the βI and βII isoforms. biorxiv.org

Broader Kinase Interaction Profiles of this compound

3-Phosphoinositide Dependent Protein Kinase-1 Binding

Studies have revealed that bisindolyl maleimide (B117702) inhibitors, the class of compounds to which ruboxistaurin belongs, also interact with 3-phosphoinositide dependent protein kinase-1 (PDK1). dundee.ac.uk PDK1 is a key kinase in the insulin (B600854) signaling pathway. Ruboxistaurin (referred to as LY333531 in some studies) has been shown to inhibit PDK1, although this inhibition occurs in the lower micromolar (µM) range, indicating a lower potency compared to its inhibition of PKCβ. dundee.ac.uk Structural analyses of the PDK1 kinase domain co-crystallized with these inhibitors have provided insights into the molecular basis of this interaction, revealing a non-planar conformation of the compound within the ATP-binding site. dundee.ac.uk

Glycogen Synthase Kinase 3 Inhibition

Recent research has identified ruboxistaurin as an inhibitor of Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase implicated in various cellular processes and linked to conditions such as Alzheimer's disease. nih.gov In vitro testing has confirmed that ruboxistaurin inhibits GSK3β with a high degree of potency. nih.gov The compound also demonstrates inhibitory activity against the GSK3α isoform, albeit with a lower potency than against GSK3β. nih.gov

| GSK3 Isoform | IC50 |

|---|---|

| GSK3β | 155.1 nM |

| GSK3α | 695.9 nM |

This table displays the half-maximal inhibitory concentration (IC50) values for Ruboxistaurin against Glycogen Synthase Kinase 3 (GSK3) isoforms, indicating its activity as an inhibitor of this kinase family. nih.gov

Preclinical Investigations of Ruboxistaurin Hydrochloride

Studies in Diabetic Ocular Pathologies

The overactivation of PKC-β in the retina is associated with a range of pathological effects, including increased vascular permeability, ischemia, and abnormal angiogenesis. la-press.orgmiami.edu Preclinical investigations have explored the efficacy of ruboxistaurin (B62344) in animal models that replicate these key features of diabetic retinopathy.

In animal models of diabetes, ruboxistaurin has been shown to ameliorate abnormalities in retinal circulation. arvojournals.org The compound has demonstrated an ability to suppress vascular endothelial growth factor (VEGF)-induced retinal vascular permeability, a critical factor in the development of diabetic macular edema. arvojournals.org Studies have confirmed that ruboxistaurin can reach the retinal microvasculature in bioeffective concentrations, leading to an improvement in diabetes-induced retinal hemodynamic abnormalities. medscape.com Research in models of diabetic macular edema showed that treatment with ruboxistaurin was associated with a reduction in retinal vascular leakage, particularly in cases with severe leakage at baseline. nih.gov

Ruboxistaurin has been investigated for its anti-angiogenic properties, which are crucial for preventing the proliferative stage of diabetic retinopathy. nih.gov

In Vitro Studies: In laboratory studies using human umbilical vein endothelial cells (HUVECs), ruboxistaurin inhibited formation, proliferation, and migration induced by VEGF in a concentration-dependent manner. nih.gov This anti-angiogenic effect is exerted, in part, by suppressing the VEGF-induced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the serine/threonine protein kinase Akt, both of which are critical signaling molecules in the angiogenesis pathway. nih.gov

In Vivo Studies: The efficacy of ruboxistaurin was tested in an oxygen-induced retinopathy (OIR) mouse model, which simulates proliferative retinopathy. nih.gov In this model, subcutaneous administration of ruboxistaurin significantly reduced pathological neovascularization. nih.gov These findings indicate that the anti-angiogenic effects of ruboxistaurin observed in vitro translate to an in vivo setting, suggesting its potential to inhibit the growth of abnormal new blood vessels in the retina. nih.gov

Table 1: In Vitro Effects of Ruboxistaurin on Endothelial Cells

| Cell Process | Stimulant | Effect of Ruboxistaurin | Associated Signaling Pathway |

|---|---|---|---|

| Cell Formation | VEGF | Inhibition | - |

| Proliferation | VEGF | Inhibition | ERK1/2, Akt |

Increased adhesion and entrapment of leukocytes in the retinal microvasculature is an early event in diabetic retinopathy that contributes to capillary occlusion and blood flow disturbances. arvojournals.orgnih.govarvojournals.org

Preclinical studies were designed to quantitatively evaluate the effect of ruboxistaurin on this process in diabetic rats. nih.gov In streptozotocin-induced diabetic rats, the number of leukocytes trapped in the retinal microcirculation was significantly higher than in non-diabetic control rats. nih.gov Oral administration of ruboxistaurin over a four-week period significantly attenuated this increase in leukocyte entrapment. nih.gov This effect may contribute to the compound's ability to improve abnormal retinal blood flow in early diabetes. nih.gov

Table 2: Effect of Ruboxistaurin on Leukocyte Entrapment in Diabetic Rat Retina

| Group | Mean Trapped Leukocytes (cells/mm²) | Statistical Significance vs. Diabetic Control |

|---|---|---|

| Non-diabetic Control | 7.5 ± 0.3 | P < 0.0001 |

| Diabetic Control | 14.3 ± 1.3 | - |

Data adapted from studies on streptozotocin-induced diabetic rats over a 4-week period. nih.gov

Investigations in Diabetic Renal Complications

Ruboxistaurin has been shown to ameliorate kidney disease in animal models of diabetes. nih.gov The focus of these investigations has been on the compound's ability to slow the progression of diabetic nephropathy.

Studies in animal models have demonstrated a renoprotective effect of ruboxistaurin. In rats with streptozotocin-induced diabetes, treatment with ruboxistaurin for six weeks significantly attenuated key markers of diabetic nephropathy. nih.gov

Key findings from these animal models include:

Biomarker Improvement: Diabetic rats exhibited significant increases in serum creatinine, the kidney-to-body weight ratio, and urinary albumin excretion. nih.gov Treatment with ruboxistaurin significantly attenuated these changes. nih.gov

Molecular Pathway Modulation: The progression of diabetic nephropathy is linked to the upregulation of the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway. In diabetic rat kidneys, a significant upregulation of TGF-β1, Smad2, and Smad3 mRNA and protein levels was observed. nih.gov Ruboxistaurin administration alleviated this upregulation and improved the protein levels of TGF-β1, Smad2/3, and phosphorylated Smad3. nih.gov The renoprotective effect of ruboxistaurin is suggested to be mediated through this downregulation of the TGF-β1/Smad pathway. nih.gov

Table 3: Effect of Ruboxistaurin on Renal Biomarkers in Diabetic Rats

| Biomarker | Change in Diabetic Rats (Untreated) | Effect of Ruboxistaurin Treatment |

|---|---|---|

| Serum Creatinine | Significantly Increased | Attenuated Increase |

| Kidney/Body Weight Ratio | Significantly Increased | Attenuated Increase |

| Urinary Albumin Excretion | Significantly Increased | Attenuated Increase |

Cellular Activation Modulation in Renal Tissues

Preclinical studies have demonstrated that Ruboxistaurin plays a significant role in modulating cellular signaling pathways that are aberrantly activated in diabetic nephropathy. In experimental models, hyperglycemia has been shown to induce the activation of PKC-β, which in turn mediates a cascade of events leading to renal cellular dysfunction.

Research in glucose-treated mesangial cells, which are specialized cells in the kidney's glomeruli, has identified PKC-β1 as a kinase for Akt (also known as protein kinase B) at the S473 position. The activation of the Akt signaling pathway is implicated in the upregulation of transforming growth factor-beta 1 (TGF-β1) and subsequent glomerular matrix accumulation, a hallmark of diabetic nephropathy. Preclinical findings in diabetic rat models have confirmed that the administration of Ruboxistaurin prevents this Akt activation within the renal cortex. nih.gov This inhibition of a critical signaling node points to its mechanism in preventing the pathological cellular activities induced by high glucose levels.

Furthermore, studies in various diabetic animal models have shown that Ruboxistaurin treatment can normalize glomerular hyperfiltration and reduce mesangial expansion and glomerulosclerosis. frontiersin.org By inhibiting PKC-β, Ruboxistaurin effectively mitigates the downstream cellular processes that contribute to the structural and functional damage observed in diabetic kidney disease.

Table 1: Effect of Ruboxistaurin on Renal Cellular Signaling in Preclinical Models

Model System Key Signaling Molecule Modulated Observed Effect of Ruboxistaurin Reference Glucose-Treated Mesangial Cells Akt (S473 phosphorylation) Inhibition of activation [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvhUb32PsNTYvNy5nFOl3Cm_zDPSGkHu2cuymxR_ChPLKcSDvfCbvsuXn-4G4c7V8bdjbxBnKWtMycimy-UFzymtIzz1w23VkNu3-PL3kuOC6R-KfxIt-VYJwnxUo2GpH_Po1Mq2OFNfvU5Hk%3D)] Diabetic Rat Renal Cortex Akt Prevention of activation [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvhUb32PsNTYvNy5nFOl3Cm_zDPSGkHu2cuymxR_ChPLKcSDvfCbvsuXn-4G4c7V8bdjbxBnKWtMycimy-UFzymtIzz1w23VkNu3-PL3kuOC6R-KfxIt-VYJwnxUo2GpH_Po1Mq2OFNfvU5Hk%3D)] Diabetic Animal Models Glomerular Filtration Normalization of hyperfiltration [ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHNE27G4w2ZBEFjihfgc-b1OCMuVCm-alyoKAEwLqbQH1Ebh8JAtdkekJQBWbwZSIzBX-B9EBt0swVRD_kzASfTmTE0tJRud3x-VBDe2d5QaaVoW1sjGTt_f5gAGy5flAvoSUHPrDEBWTCZxBXmxibyMPlRZk5VRCS935vHr_kjagjcXVSNvwYiqeiDpzN2bYRBKm-VhA%3D%3D)]

Osteopontin (B1167477) Expression and Fibrosis Reduction

The progression of diabetic nephropathy is heavily characterized by renal fibrosis, a process involving the excessive accumulation of extracellular matrix proteins. The pro-fibrotic cytokine TGF-β1 is a central player in this process. Preclinical research has established a clear link between PKC-β activation and the upregulation of the TGF-β1/Smad signaling pathway, which orchestrates the fibrotic response.

In a key preclinical study using streptozotocin-induced diabetic rats, treatment with Ruboxistaurin for six weeks significantly attenuated the diabetes-induced upregulation of TGF-β1, Smad2, and Smad3 mRNA and protein expression in the kidney. nih.govresearchgate.netThis down-regulation of the TGF-β1/Smad pathway is considered a primary mechanism for the renoprotective effects of Ruboxistaurin. nih.govresearchgate.net While direct preclinical studies on Ruboxistaurin's effect on osteopontin are part of a broader picture, the TGF-β/Smad pathway is known to be a critical regulator of osteopontin expression during renal injury. ahajournals.orgBy inhibiting this upstream pathway, Ruboxistaurin is understood to indirectly mitigate the expression of pro-inflammatory and pro-fibrotic mediators like osteopontin, thereby reducing macrophage recruitment and tubulointerstitial fibrosis.

Table 2: Impact of Ruboxistaurin on Pro-fibrotic Markers in Diabetic Rat Kidneys

Marker Change in Untreated Diabetic Rats Effect of Ruboxistaurin Treatment Reference TGF-β1 mRNA Expression Significant up-regulation Alleviated <[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4ORdpREgW7Lyez2CfN-svEAY-mcRHYiTXEFEmaA3nKzgtg_lxALcT6a9yyH5YQRgadumBTXbKzxFgEmHj7RZ_PbevTEQ7wobRD6WzTmkbiPve25NoqSZlCTu4Y5l_n4zBSQ1WiEj8VPIGEaY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFShPqH-1liqogpXkSQ6ef20zGafqFMD7zhN0x_JAzN5q2iQrXPo5N00p5_BJ24zfSbooMlOs0XyIHfUDP18KH3vO8M0dbrar2yHuoU2bGgN7RHOsu5vdfimQ2P7Oji6TpWfkDWPotufRB3BKIZw9JdYimwBi58Yy4l4KkUmhBqDH7YuHjFO1i_AGGR2if6JfCQIAK5V4H0h0pQYAKIULPSpvWexFckRHc542egC4fsJiXt3iu9CkLD2jRd7JbE6ZOIw8zvPY0IUzWOog-DpbCqgHXdCDh8Mml8j-Is)]/td>

Smad2 mRNA Expression Significant up-regulation Alleviated <[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4ORdpREgW7Lyez2CfN-svEAY-mcRHYiTXEFEmaA3nKzgtg_lxALcT6a9yyH5YQRgadumBTXbKzxFgEmHj7RZ_PbevTEQ7wobRD6WzTmkbiPve25NoqSZlCTu4Y5l_n4zBSQ1WiEj8VPIGEaY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFShPqH-1liqogpXkSQ6ef20zGafqFMD7zhN0x_JAzN5q2iQrXPo5N00p5_BJ24zfSbooMlOs0XyIHfUDP18KH3vO8M0dbrar2yHuoU2bGgN7RHOsu5vdfimQ2P7Oji6TpWfkDWPotufRB3BKIZw9JdYimwBi58Yy4l4KkUmhBqDH7YuHjFO1i_AGGR2if6JfCQIAK5V4H0h0pQYAKIULPSpvWexFckRHc542egC4fsJiXt3iu9CkLD2jRd7JbE6ZOIw8zvPY0IUzWOog-DpbCqgHXdCDh8Mml8j-Is)]/td>

Smad3 mRNA Expression Significant up-regulation Alleviated <[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4ORdpREgW7Lyez2CfN-svEAY-mcRHYiTXEFEmaA3nKzgtg_lxALcT6a9yyH5YQRgadumBTXbKzxFgEmHj7RZ_PbevTEQ7wobRD6WzTmkbiPve25NoqSZlCTu4Y5l_n4zBSQ1WiEj8VPIGEaY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFShPqH-1liqogpXkSQ6ef20zGafqFMD7zhN0x_JAzN5q2iQrXPo5N00p5_BJ24zfSbooMlOs0XyIHfUDP18KH3vO8M0dbrar2yHuoU2bGgN7RHOsu5vdfimQ2P7Oji6TpWfkDWPotufRB3BKIZw9JdYimwBi58Yy4l4KkUmhBqDH7YuHjFO1i_AGGR2if6JfCQIAK5V4H0h0pQYAKIULPSpvWexFckRHc542egC4fsJiXt3iu9CkLD2jRd7JbE6ZOIw8zvPY0IUzWOog-DpbCqgHXdCDh8Mml8j-Is)]/td>

TGF-β1 Protein Level Increased Significant improvement (reduction) <[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4ORdpREgW7Lyez2CfN-svEAY-mcRHYiTXEFEmaA3nKzgtg_lxALcT6a9yyH5YQRgadumBTXbKzxFgEmHj7RZ_PbevTEQ7wobRD6WzTmkbiPve25NoqSZlCTu4Y5l_n4zBSQ1WiEj8VPIGEaY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFShPqH-1liqogpXkSQ6ef20zGafqFMD7zhN0x_JAzN5q2iQrXPo5N00p5_BJ24zfSbooMlOs0XyIHfUDP18KH3vO8M0dbrar2yHuoU2bGgN7RHOsu5vdfimQ2P7Oji6TpWfkDWPotufRB3BKIZw9JdYimwBi58Yy4l4KkUmhBqDH7YuHjFO1i_AGGR2if6JfCQIAK5V4H0h0pQYAKIULPSpvWexFckRHc542egC4fsJiXt3iu9CkLD2jRd7JbE6ZOIw8zvPY0IUzWOog-DpbCqgHXdCDh8Mml8j-Is)]/td>

p-Smad3 Protein Level Increased Significant improvement (reduction) <[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4ORdpREgW7Lyez2CfN-svEAY-mcRHYiTXEFEmaA3nKzgtg_lxALcT6a9yyH5YQRgadumBTXbKzxFgEmHj7RZ_PbevTEQ7wobRD6WzTmkbiPve25NoqSZlCTu4Y5l_n4zBSQ1WiEj8VPIGEaY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFShPqH-1liqogpXkSQ6ef20zGafqFMD7zhN0x_JAzN5q2iQrXPo5N00p5_BJ24zfSbooMlOs0XyIHfUDP18KH3vO8M0dbrar2yHuoU2bGgN7RHOsu5vdfimQ2P7Oji6TpWfkDWPotufRB3BKIZw9JdYimwBi58Yy4l4KkUmhBqDH7YuHjFO1i_AGGR2if6JfCQIAK5V4H0h0pQYAKIULPSpvWexFckRHc542egC4fsJiXt3iu9CkLD2jRd7JbE6ZOIw8zvPY0IUzWOog-DpbCqgHXdCDh8Mml8j-Is)]/td>

Research in Diabetic Peripheral Neuropathy Models

Diabetic peripheral neuropathy is a common complication of diabetes, characterized by nerve damage and dysfunction. Preclinical research has investigated Ruboxistaurin's effects on key parameters of nerve health in animal models of this condition.

Nerve Conduction Velocity Parameters

Deficits in nerve conduction velocity (NCV) are a functional hallmark of diabetic neuropathy. Preclinical studies have explored the impact of PKC-β inhibition with Ruboxistaurin on this parameter. In streptozotocin-induced diabetic rats, a model that mimics type 1 diabetes, treatment with LY333531 (Ruboxistaurin) was shown to prevent the slowing of motor nerve conduction velocity (MNCV) that is typically observed in these animals. scispace.com Another study confirmed that low-dose treatment with LY333531 improves motor nerve conduction velocity in diabetic rats. harvard.eduThese findings from animal models suggest that by inhibiting PKC-β, Ruboxistaurin can ameliorate the functional deficits in peripheral nerves associated with diabetes. scispace.comharvard.eduExperimental studies have demonstrated beneficial effects of the PKC-β specific inhibitor on neuropathic changes in STZ-induced diabetic rats. nih.gov

Endoneurial Blood Flow Dynamics

Impaired blood flow to the nerves, known as endoneurial ischemia, is considered a critical factor in the pathogenesis of diabetic neuropathy. The activation of PKC-β has been linked to microvascular dysfunction. Preclinical investigations in diabetic animal models have shown that Ruboxistaurin can favorably modulate nerve blood flow.

Treatment with LY333531 was found to normalize sciatic nerve blood flow in streptozotocin-induced diabetic rats. scispace.comharvard.eduThis effect is thought to be mediated through its action on the endoneurial microvasculature. scispace.comIn a study involving patients with diabetic peripheral neuropathy, treatment with Ruboxistaurin resulted in significant increases in skin microvascular blood flow (SkBF) at the distal calf, a surrogate measure for endoneurial blood flow dynamics.

Table 3: Effect of Ruboxistaurin on Skin Microvascular Blood Flow (SkBF) in a DPN Cohort

SkBF Parameter Change from Baseline in Ruboxistaurin Group Level of Significance Reference Endothelium-dependent SkBF +78.2% P < 0.03 C fiber-mediated SkBF +56.4% P < 0.03

Neuropharmacological and Central Nervous System Research

Beyond its effects on peripheral microvascular complications, the neuropharmacological properties of Ruboxistaurin have been explored, particularly concerning its interaction with central nervous system signaling pathways.

Dopaminergic System Modulation

Preclinical research has uncovered a novel role for Ruboxistaurin in modulating the dopaminergic system. A study investigating the compound's effect in the context of psychostimulant action found that Ruboxistaurin can attenuate the neurochemical and behavioral effects of cocaine.

Specifically, when perfused directly into the nucleus accumbens core of rats, Ruboxistaurin significantly reduced the increase in extracellular dopamine (B1211576) levels stimulated by cocaine. The underlying mechanism was found to be a modification of dopamine D2-autoreceptor activity. Ruboxistaurin appears to enhance the effectiveness of these autoreceptors, which act as a negative feedback mechanism to inhibit dopamine release. By blocking the internalization of D2 autoreceptors, Ruboxistaurin increases their surface expression, thereby leading to a reduction in dopamine overflow. These findings indicate that PKC-β inhibition by Ruboxistaurin can directly modulate dopaminergic signaling in the central nervous system.

Clinical Efficacy and Safety Profile of Ruboxistaurin Hydrochloride

Clinical Trials in Diabetic Retinopathy

Clinical trials have primarily focused on the efficacy of ruboxistaurin (B62344) in patients with non-proliferative diabetic retinopathy (NPDR), assessing its impact on disease progression, diabetic macular edema, and visual acuity.

Non-Proliferative Diabetic Retinopathy Outcomes

While clinical studies have shown benefits in terms of vision loss, ruboxistaurin has not demonstrated a significant effect on halting the progression of the underlying retinopathy itself. In the Protein Kinase C-Diabetic Retinopathy Study 2 (PKC-DRS2), the administration of ruboxistaurin was not associated with a reduction in the progression from non-proliferative to proliferative diabetic retinopathy lilly.comlilly.com. Similarly, the earlier PKC-DRS trial also found no significant impact of ruboxistaurin on the progression of diabetic retinopathy nih.govdiabetesjournals.org.

Diabetic Macular Edema Therapeutic Response and Progression

Ruboxistaurin has shown a more pronounced effect on diabetic macular edema (DME), a key contributor to vision loss in diabetic retinopathy. In the PKC-DRS trial, the most significant reduction in sustained moderate vision loss was observed in patients who had definite DME at the start of the study. In this subgroup, sustained moderate vision loss occurred in 10% of patients treated with 32 mg/day of ruboxistaurin compared to 25% of those in the placebo group nih.govdiabetesjournals.orgarvojournals.org.

Furthermore, the PKC-Diabetic Macular Edema Study (PKC-DMES) evaluated the effect of ruboxistaurin on the progression of DME. While the primary outcome, a composite of DME progression to a sight-threatening stage or the application of focal/grid photocoagulation, was not significantly delayed, a secondary analysis focusing solely on the progression to sight-threatening DME revealed a reduction with 32 mg of ruboxistaurin per day compared to placebo nih.gov. Another study indicated that when clinically significant macular edema was more than 100 micrometers from the center of the macula at baseline, ruboxistaurin treatment was associated with a less frequent progression of the edema to within 100 micrometers.

Visual Acuity and Sustained Moderate Vision Loss Assessments

A primary focus of the ruboxistaurin clinical trial program was its effect on preventing vision loss. The PKC-DRS2, a three-year, phase 3 trial involving 685 patients, found that ruboxistaurin reduced the risk of sustained moderate vision loss (SMVL) by 40% compared to placebo lilly.com. SMVL, a clinically meaningful endpoint, was defined as a loss of 15 or more letters on the Early Treatment Diabetic Retinopathy Study (ETDRS) eye chart that was sustained for at least six months lilly.com. In this study, SMVL occurred in 5.5% of patients receiving ruboxistaurin versus 9.1% of those on placebo lilly.com.

Pooled data from the PKC-DRS and PKC-DRS2 trials, encompassing 813 patients, further supported this finding, demonstrating a 41% relative risk reduction in SMVL with ruboxistaurin lilly.com. In this combined analysis, 6.1% of patients in the ruboxistaurin group experienced SMVL compared to 10.2% in the placebo group lilly.comhawaiimacula.com.

In terms of visual acuity changes, the PKC-DRS2 trial showed that a baseline-to-endpoint visual improvement of 15 letters or more was more frequent in the ruboxistaurin-treated patients (4.9%) compared to the placebo group (2.4%) lilly.com. Conversely, a worsening of 15 letters or more was less frequent in the ruboxistaurin group (6.7%) than in the placebo group (9.9%) lilly.com. A combined analysis of the PKC-DRS and PKC-DRS2 trials also showed that a gain of 15 or more letters occurred in 4.7% of ruboxistaurin-treated eyes versus 2.4% of placebo-treated eyes, while a loss of 15 or more letters occurred in 7.4% and 11.4%, respectively hawaiimacula.com.

Visual Acuity Outcomes in Diabetic Retinopathy Trials

| Outcome | Ruboxistaurin Group | Placebo Group | Trial/Analysis |

|---|---|---|---|

| Sustained Moderate Vision Loss (SMVL) | 5.5% | 9.1% | PKC-DRS2 |

| Sustained Moderate Vision Loss (SMVL) | 6.1% | 10.2% | PKC-DRS & PKC-DRS2 Pooled |

| Visual Improvement (≥15 letters) | 4.9% | 2.4% | PKC-DRS2 |

| Visual Worsening (≥15 letters) | 6.7% | 9.9% | PKC-DRS2 |

Retinopathy Progression Rate Analysis

As previously noted, clinical trials of ruboxistaurin have not demonstrated a statistically significant effect on preventing the progression of diabetic retinopathy to more advanced stages lilly.comlilly.comnih.govdiabetesjournals.org. The primary benefit observed in these studies was the reduction in the rate of vision loss, particularly in patients with diabetic macular edema, rather than an alteration of the underlying progression of retinopathy diabetesjournals.orgarvojournals.org. One study did note that ruboxistaurin appeared to lessen the rate of visual acuity decline associated with long-standing diabetic macular edema nih.gov.

Clinical Trials in Diabetic Peripheral Neuropathy

The efficacy of ruboxistaurin has also been evaluated in the context of diabetic peripheral neuropathy (DPN), with a focus on alleviating neurological symptoms.

Neurological Symptom Severity Assessments

The primary measure for assessing symptom severity in these trials was the Neuropathy Total Symptom Score-6 (NTSS-6), which evaluates the frequency and intensity of six common sensory symptoms of DPN. A systematic review of six randomized controlled trials reported that four of these studies found a significant difference in the NTSS-6 score, favoring the ruboxistaurin group over the placebo group e-dmj.orgnih.gov.

Neurological Symptom Severity Outcomes in Diabetic Peripheral Neuropathy Trials

| Patient Group | Outcome | Ruboxistaurin Dose | P-value vs. Placebo | Trial |

|---|---|---|---|---|

| Patients with clinically significant symptoms (n=83) | Reduction in NTSS-6 total score at 12 months | 64 mg/day | 0.015 | Phase II DPN Trial |

| Patients with clinically significant symptoms and less severe DPN (n=50) | Greater reduction in NTSS-6 total score | 64 mg/day | 0.006 | Phase II DPN Trial |

Functional Neuropathy Indices

Clinical trials have utilized various functional neuropathy indices to assess the efficacy of ruboxistaurin in diabetic peripheral neuropathy (DPN). A key measure used in these studies is the Neuropathy Total Symptom Score-6 (NTSS-6), a questionnaire that evaluates the frequency and intensity of six common sensory symptoms of DPN: numbness, prickling, aching pain, burning pain, lancinating pain, and allodynia nih.gov.

Analyses of clinical trial data have indicated that patients with DPN treated with ruboxistaurin experienced relief from a wide array of these symptoms nih.gov. These symptomatic improvements were observed to be independent of the concurrent use of oral pain-relieving medications, suggesting that ruboxistaurin may address the underlying pathology of the neuropathy rather than merely masking the symptoms nih.gov.

A systematic review of randomized controlled trials (RCTs) on ruboxistaurin for the treatment of DPN revealed that out of six studies assessing changes in neurological function via NTSS, four demonstrated a significant difference in favor of the ruboxistaurin group compared to placebo immune-system-research.comnih.govnih.gov. However, one study that assessed the Vibration Detection Threshold (VDT), another measure of neurological function, did not find a significant difference between the ruboxistaurin and placebo groups immune-system-research.comnih.govnih.gov.

The following table summarizes the findings from a systematic review of RCTs on the effect of Ruboxistaurin on the Neuropathy Total Symptom Score (NTSS).

Table 1: Effect of Ruboxistaurin on Neuropathy Total Symptom Score (NTSS) in Randomized Controlled Trials

| Study | Outcome | Result |

|---|---|---|

| 6 RCTs Reviewed | Change in NTSS | 4 studies showed a significant improvement with Ruboxistaurin compared to placebo. |

| 6 RCTs Reviewed | Change in NTSS | 2 studies showed no significant difference between Ruboxistaurin and placebo. |

| 1 RCT Reviewed | Vibration Detection Threshold (VDT) | No significant difference between Ruboxistaurin and placebo. |

Patient-Reported Quality of Life Evaluations

The impact of diabetic peripheral neuropathy on a patient's quality of life (QoL) is a significant concern. Clinical studies of ruboxistaurin have included patient-reported QoL evaluations to capture this important aspect of treatment efficacy.

In a systematic review of six RCTs, two studies reported a significant improvement in QoL data for patients treated with ruboxistaurin immune-system-research.comnih.govnih.gov. One of these studies noted a significant improvement in the total QoL score in the ruboxistaurin-treated group compared to the placebo group at 6 months immune-system-research.com. Furthermore, a significant improvement from baseline was observed in the ruboxistaurin group for the symptom subscore, which was not seen in the placebo group immune-system-research.com.

Clinical Investigations in Diabetic Nephropathy Outcomes

Ruboxistaurin has also been evaluated for its potential to treat diabetic nephropathy, a leading cause of kidney failure. A one-year pilot study investigated the effects of ruboxistaurin in individuals with type 2 diabetes and diabetic nephropathy who were already being treated with angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs).

The primary endpoint of this multicenter, randomized, double-blind, placebo-controlled trial was the change in the albumin-to-creatinine ratio (ACR), a key indicator of kidney damage. The results, presented at the European Association for the Study of Diabetes (EASD) Annual Meeting, showed that patients treated with ruboxistaurin experienced a significant 24% reduction in albuminuria compared to a nonsignificant 9% reduction in the placebo group Current time information in Rotterdam-The Hague, NL.lilly.com. This reduction in albuminuria with ruboxistaurin was observed as early as one month into treatment and was sustained throughout the study Current time information in Rotterdam-The Hague, NL.lilly.com.

Furthermore, the study assessed the estimated glomerular filtration rate (eGFR), a measure of kidney function. Over the one-year period, the placebo group experienced a significant decline in eGFR, whereas kidney function remained stable in the patients receiving ruboxistaurin Current time information in Rotterdam-The Hague, NL.nih.gov. While the between-group differences for the changes in ACR and eGFR did not reach statistical significance, the findings from this pilot study were considered encouraging nih.gov.

Table 2: Key Outcomes of the Pilot Study of Ruboxistaurin in Diabetic Nephropathy

| Outcome Measure | Ruboxistaurin Group | Placebo Group |

|---|---|---|

| Change in Albuminuria | -24% (significant reduction) | -9% (nonsignificant reduction) |

| Change in eGFR over 1 year | Stable | Significant loss of function |

Clinical Pharmacokinetics and Metabolism of Ruboxistaurin Hydrochloride

The clinical pharmacokinetics and metabolism of ruboxistaurin have been characterized in human studies, providing insights into its absorption, distribution, biotransformation, and potential for drug interactions.

Absorption and Distribution Dynamics

Following oral administration, ruboxistaurin is well absorbed. A study in healthy male subjects who received a single oral dose of [14C]ruboxistaurin solution demonstrated that the compound is readily taken up by the system. While specific details on tissue distribution in humans are not extensively documented, the primary route of elimination being fecal suggests significant biliary excretion following absorption and metabolism.

Biotransformation Pathways and Active Metabolite Profiles

Ruboxistaurin undergoes extensive metabolism in the body. The primary route of biotransformation is through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the main enzyme responsible for its metabolism. In vitro studies have confirmed that CYP3A4 is the principal pathway for the conversion of ruboxistaurin to its major active metabolite, N-desmethyl-ruboxistaurin. CYP2D6 also plays a role in the metabolism of ruboxistaurin, though to a lesser extent.

The N-desmethyl-ruboxistaurin metabolite has been shown to be equipotent to the parent compound in its ability to inhibit protein kinase C beta (PKCβ). This active metabolite, along with the parent drug, accounts for a significant portion of the total radiocarbon measured in the plasma following administration of radiolabeled ruboxistaurin. In addition to the N-desmethyl metabolite, multiple hydroxylated metabolites have been identified in various biological matrices.

The primary route of excretion for both ruboxistaurin and its metabolites is through the feces, with renal elimination playing a minor role. This suggests that impairment of kidney function is unlikely to significantly affect the clearance of the drug.

Drug-Drug Interaction Mechanisms

The metabolism of ruboxistaurin primarily by CYP3A4 makes it susceptible to drug-drug interactions with agents that induce or inhibit this enzyme. A clinical study investigating the effect of rifampicin (B610482), a potent CYP3A4 inducer, on the pharmacokinetics of ruboxistaurin demonstrated a significant interaction.

Co-administration of rifampicin resulted in a dramatic reduction in the exposure to both ruboxistaurin and its active metabolite, N-desmethyl-ruboxistaurin. The mean maximum concentration (Cmax) and the area under the curve (AUC) of ruboxistaurin were reduced by approximately 95%. For the N-desmethyl metabolite, the mean Cmax decreased by 68%, and the AUC decreased by 77%.

This pronounced effect is consistent with ruboxistaurin being a substrate of CYP3A4. Therefore, co-administration with other known CYP3A4 inducers, such as carbamazepine (B1668303) and phenobarbital, is expected to decrease the plasma concentrations of ruboxistaurin and its active metabolite, potentially reducing its therapeutic efficacy.

Clinical Safety and Tolerability Assessments of this compound

This compound has been evaluated in numerous clinical trials, providing a broad understanding of its safety and tolerability profile. The assessments have generally concluded that the compound is well-tolerated, with an adverse event profile comparable to that of placebo in large-scale studies.

Overall Adverse Event Spectrum

Common adverse drug reactions reported in patients receiving ruboxistaurin included dyspepsia and an increase in blood creatine (B1669601) phosphokinase nih.gov. Notably, the proportion of patients who experienced one or more serious adverse events was lower in the ruboxistaurin-treated group (20.8%) compared to the placebo group (23.2%) nih.govlilly.com. There were 51 deaths reported across this patient population (21 in the ruboxistaurin group and 30 in the placebo group), with none of the deaths considered by investigators to be attributable to the study drug nih.gov.

In a smaller one-year pilot study focused on patients with type 2 diabetes and nephropathy, there were no significant differences in the number of reported adverse events between the ruboxistaurin (15 reported) and placebo (9 reported) groups lilly.com. The most frequently reported adverse event in this trial was hypertension lilly.com. Interestingly, episodes of hypertension that required intervention were noted in 8% of participants in the placebo group, while no such episodes occurred in the ruboxistaurin-treated group lilly.com. Withdrawals from this study due to adverse events included three participants treated with ruboxistaurin, with the reasons cited as decreased libido, impaired mental status, and metastatic cancer lilly.com.

Another study investigating the effects of ruboxistaurin on retinal hemodynamic abnormalities also found the compound to be well tolerated at doses up to 16 mg twice daily for 28 days arvojournals.org. In this trial, the only treatment-emergent adverse event that showed a statistically significant difference between treatment groups was abdominal pain, which was reported more frequently in the placebo-treated subjects arvojournals.org.

A systematic review of randomized clinical trials for diabetic peripheral neuropathy also noted that in the studies that assessed safety, no adverse events were considered to be related to ruboxistaurin nih.gov. However, this review did mention the occurrence of four serious adverse events in the ruboxistaurin group in one study: bacterial pneumonia, myocardial ischemia, coronary artery disease with stent placement, and one death resulting from an acute myocardial infarction nih.gov.

Table 1: Summary of Adverse Events Reported in Clinical Trials of this compound

| Adverse Event Category | Specific Events | Study Population | Reference |

|---|---|---|---|

| Common Adverse Reactions | Dyspepsia, Increased blood creatine phosphokinase | Pooled data from 11 studies in patients with diabetes | nih.gov |

| Serious Adverse Events | Lower incidence in ruboxistaurin group (20.8%) vs. placebo (23.2%) | Pooled data from 11 studies in patients with diabetes | nih.govlilly.com |

| Most Frequent Adverse Event | Hypertension | Pilot study in patients with type 2 diabetes and nephropathy | lilly.com |

| Adverse Events Leading to Withdrawal | Decreased libido, Impaired mental status, Metastatic cancer | Pilot study in patients with type 2 diabetes and nephropathy | lilly.com |

| Statistically Significant Adverse Event | Abdominal Pain (more common in placebo group) | Study on retinal hemodynamic abnormalities | arvojournals.org |

| Reported Serious Adverse Events in a Neuropathy Trial | Bacterial pneumonia, Myocardial ischemia, Coronary artery disease with stent placement, Death from acute myocardial infarction | Systematic review of diabetic peripheral neuropathy trials | nih.gov |

Cardiac Safety Monitoring and QT Interval Analysis

The cardiac safety of ruboxistaurin has been a subject of clinical evaluation, with a particular focus on potential effects on heart rhythm. Findings from a double-masked, placebo-controlled study in patients with diabetes and mild diabetic retinopathy indicated no clinically relevant differences in any electrocardiogram (ECG) parameters between the treatment groups, as assessed by an expert masked grader arvojournals.org.

However, the European Medicines Agency (EMA) raised concerns regarding the cardiac safety profile of ruboxistaurin during its review of the marketing authorisation application for the drug, then named ARXXANT. The Committee for Medicinal Products for Human Use (CHMP) expressed concerns over the medicine's side effects, specifically highlighting "disturbances of the heart rhythm" europa.eu. These concerns, alongside issues with demonstrating efficacy, ultimately led the CHMP to conclude that the benefits of ARXXANT did not outweigh the identified risks, and the application was withdrawn by the manufacturer in March 2007 europa.eunih.gov.

A systematic review also pointed to a report from the European Medicines Agency that listed QT prolongation as a common observed adverse effect associated with the use of ruboxistaurin in the context of diabetic retinopathy nih.gov.

In contrast to these concerns, preclinical studies in animal models have suggested potential cardioprotective effects of ruboxistaurin. For instance, in a pig model of myocardial infarction-induced heart failure, ruboxistaurin administration was associated with a significant recovery of myocardial contractility, a greater ejection fraction, and increased cardiac output compared to a vehicle-treated group.

Table 2: Summary of Cardiac Safety Findings for this compound

| Finding | Source | Details | Reference |

|---|---|---|---|

| No Clinically Relevant ECG Differences | Clinical trial in patients with mild diabetic retinopathy | ECG parameters evaluated by an expert masked grader showed no significant differences between ruboxistaurin and placebo groups. | arvojournals.org |

| Concerns over Heart Rhythm Disturbances | European Medicines Agency (EMA) / CHMP | Concerns about side effects, particularly disturbances of the heart rhythm, contributed to a negative risk-benefit assessment. | europa.eu |

| QT Prolongation as a Common Adverse Effect | Systematic review citing an EMA report | QT prolongation was listed as a common adverse effect in the treatment of diabetic retinopathy. | nih.gov |

| Withdrawal of Marketing Authorisation Application | Manufacturer (Eli Lilly) | The application for ARXXANT (ruboxistaurin) was withdrawn from the EMA in March 2007. | europa.eunih.gov |

Research Methodologies and Analytical Approaches for Ruboxistaurin Hydrochloride

In Vitro Assay Techniques for Kinase Inhibition

The initial characterization of Ruboxistaurin (B62344) Hydrochloride's inhibitory activity has been extensively performed using in vitro assay techniques. These assays are crucial for determining the compound's potency, selectivity, and mechanism of kinase inhibition.

Cell-free assays have been fundamental in quantifying the direct inhibitory effect of Ruboxistaurin on purified protein kinase C isoforms. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. Through these methods, Ruboxistaurin has been identified as a potent and selective inhibitor of PKCβI and PKCβII. diabetesjournals.orgnih.gov It exhibits competitive and reversible inhibition with respect to ATP, indicating that it competes with ATP for binding to the kinase's active site. arvojournals.org

The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Kinase Isoform | IC50 (nM) | Selectivity vs. PKCα | Selectivity vs. PKCγ |

| PKCβI | 4.7 | 76-fold | 64-fold |

| PKCβII | 5.9 | 61-fold | 51-fold |

| PKCα | 360 | - | - |

| PKCγ | 300 | - | - |

| PKCδ | 250 | - | - |

| PKCη | 52 | - | - |

| PKCζ | >100,000 | - | - |

Cellular assays have also been employed to assess the activity of Ruboxistaurin in a more physiologically relevant context. For instance, bovine retinal capillary endothelial cells have been utilized to evaluate the compound's ability to inhibit cellular processes implicated in diabetic retinopathy. arvojournals.org In these studies, the activity of Ruboxistaurin is often measured by its ability to counteract the effects of phorbol (B1677699) esters, which are potent activators of PKC. arvojournals.org Additionally, human umbilical vein endothelial cells (HUVECs) have been used to demonstrate that Ruboxistaurin can suppress glucose-induced adhesion of monocytes to endothelial cells, a key event in the pathogenesis of atherosclerosis. arvojournals.org

In Vivo Animal Model Systems

To investigate the therapeutic potential of Ruboxistaurin Hydrochloride in a living organism, various in vivo animal models have been utilized. These models are instrumental in understanding the compound's effects on the complex physiological and pathological processes associated with diabetic complications.

Rodent models have been the cornerstone of in vivo research on Ruboxistaurin. The most commonly used models involve the induction of diabetes in rats and mice, typically through the administration of streptozotocin, a chemical that is toxic to the insulin-producing beta cells of the pancreas. Another frequently used model is the Leprdb/Leprdb mouse, a genetic model of type 2 diabetes. diabetesjournals.org

In these diabetic rodent models, Ruboxistaurin has demonstrated efficacy in mitigating various diabetes-induced complications:

Diabetic Nephropathy: Studies have shown that Ruboxistaurin can normalize glomerular hyperfiltration, reduce albuminuria (a marker of kidney damage), and attenuate mesangial expansion in diabetic rats and mice. diabetesjournals.org It has also been shown to down-regulate the TGF-β1/Smad pathway, which is involved in renal fibrosis. nih.gov

Diabetic Retinopathy: In diabetic rats, Ruboxistaurin has been found to ameliorate abnormalities in retinal blood flow and reduce leukocyte entrapment in the retinal microcirculation. nih.govnih.gov It also suppresses VEGF-induced retinal vascular permeability. nih.gov

Diabetic Neuropathy: Animal studies have suggested that Ruboxistaurin has the potential to delay the progression and, in some cases, reverse diabetic neuropathy. arvojournals.org

While rodent models have provided valuable insights, the translation of these findings to humans can be challenging. Although the literature extensively refers to "animal models" in the context of Ruboxistaurin's effects on retinal pathologies, specific studies detailing the use of large animal models, such as pigs or dogs, are not prominently featured in the available research. The majority of the foundational in vivo work on Ruboxistaurin's impact on diabetic retinopathy, including its effects on retinal vascular permeability and neovascularization, has been conducted in rodent models. nih.govnih.gov

Clinical Trial Design and Endpoint Measurement Protocols

The evaluation of this compound in humans has been conducted through a series of rigorously designed clinical trials. These trials have primarily focused on the compound's efficacy in treating diabetic retinopathy and diabetic macular edema.

The design of these clinical trials has generally been multicenter, double-masked, randomized, and placebo-controlled to minimize bias and ensure the reliability of the results. diabetesjournals.orgnih.govhawaiimacula.com Key studies include the Protein Kinase C β Inhibitor-Diabetic Retinopathy Study (PKC-DRS) and the PKC-DRS2. diabetesjournals.orghawaiimacula.com

A critical component of these clinical trials has been the standardized assessment of diabetic retinopathy severity. The Early Treatment Diabetic Retinopathy Study (ETDRS) retinopathy severity scale has been the gold standard for this purpose. diabetesjournals.orghawaiimacula.com This scale provides a detailed classification of the severity of diabetic retinopathy based on the presence and severity of various lesions, such as microaneurysms, hemorrhages, and intraretinal microvascular abnormalities, as observed in stereoscopic fundus photographs. diabetesjournals.orghawaiimacula.com

In clinical trials of Ruboxistaurin, the primary endpoint has often been the progression of diabetic retinopathy, defined as a specific degree of worsening on the ETDRS scale. diabetesjournals.org For example, patients might be enrolled with a baseline ETDRS level between 47B and 53E (moderately severe to very severe nonproliferative diabetic retinopathy). diabetesjournals.org

The measurement of visual acuity is a fundamental endpoint in ophthalmology clinical trials, as it directly reflects a patient's functional vision. In the clinical trials of Ruboxistaurin, best-corrected visual acuity has been meticulously measured using the ETDRS chart. nih.govhawaiimacula.com This standardized chart and testing protocol are designed to provide a more accurate and reproducible measure of visual acuity compared to traditional Snellen charts.

Key visual acuity endpoints in Ruboxistaurin trials have included:

Moderate Visual Loss (MVL): Defined as a decrease from baseline in the ETDRS visual acuity score of 15 or more letters, which corresponds to a doubling of the visual angle (e.g., a change from 20/20 to 20/40). diabetesjournals.orgnih.gov

Sustained Moderate Visual Loss (SMVL): Defined as a moderate visual loss that is sustained for a specific period, often for the last 6 months of study participation. diabetesjournals.orghawaiimacula.comclinicaltrials.gov

The occurrence of MVL and SMVL has been a crucial secondary outcome in many of these trials, providing important insights into the clinical benefit of Ruboxistaurin in preserving vision in patients with diabetic retinopathy. diabetesjournals.orghawaiimacula.com

Bioanalytical Quantification Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

A sensitive and accurate method for the quantification of Ruboxistaurin in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established as a suitable technique for this purpose. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex biological samples like plasma. pnrjournal.comscispace.com

A specific LC-MS/MS method was developed and validated for the determination of Ruboxistaurin in rat plasma. nih.govresearchgate.net The methodology employed ultra-performance liquid chromatography for the separation stage. nih.gov For quantification, the mass spectrometer was operated in the multiple-reaction monitoring (MRM) mode, which ensures high specificity by monitoring a predetermined fragmentation of the parent ion into a specific daughter ion. nih.govresearchgate.net

The analysis utilized electrospray ionization in positive ion mode. The parent ion for Ruboxistaurin ([M+H]+) was identified at an m/z (mass-to-charge ratio) of 469.18, with daughter ions monitored at m/z 84, 58.12, and 98.10. nih.gov Atorvastatin was used as the internal standard (IS) for the assay, with its transition monitored at m/z 559.6 → 249.9. nih.govresearchgate.net

Validation of the method demonstrated its reliability and robustness. It showed excellent linearity over a concentration range of 25 to 1000 ng/mL, with a correlation coefficient (r²) greater than 0.997. nih.govresearchgate.net The accuracy of the method was reported to be within 3.4%, and the intra- and inter-day precision was within 11.8%, indicating high reproducibility. nih.gov The method also proved to be efficient, with a notably short retention time for Ruboxistaurin of approximately 0.85 minutes. nih.govresearchgate.net

The key parameters of the validated LC-MS/MS method are detailed in the table below.

| Parameter | Description |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Biological Matrix | Rat Plasma |

| Ionization Mode | Positive Ion Electrospray |

| Quantification Mode | Multiple-Reaction Monitoring (MRM) |

| Mass Transition (Ruboxistaurin) | m/z 469.18 → 84, 58.12, 98.10 |

| Internal Standard (IS) | Atorvastatin |

| Mass Transition (IS) | m/z 559.6 → 249.9 |

| Linearity Range | 25 - 1000 ng/mL |

| Accuracy | Within 3.4% |

| Precision (Intra- and Inter-day) | Within 11.8% |

| Retention Time (Ruboxistaurin) | 0.85 ± 0.03 min |

Emerging Perspectives and Future Directions in Ruboxistaurin Hydrochloride Research

Unresolved Questions in Microvascular Disease Pathogenesis

The pathogenesis of microvascular diseases, particularly in the context of diabetes, is a complex interplay of various biochemical pathways. Hyperglycemia is known to activate PKCβ, a key mediator in the development of microvascular complications such as retinopathy, nephropathy, and neuropathy. nih.govnih.gov The inhibition of this enzyme by Ruboxistaurin (B62344) has shown promise in animal models and some clinical studies. nih.gove-dmj.org However, several fundamental questions regarding the pathogenesis of these conditions remain unanswered, presenting critical areas for future research.

A primary unresolved question is the precise contribution of different PKC isoforms to the pathology of various microvascular beds. While Ruboxistaurin is selective for PKCβ, the roles of other isoforms in the intricate signaling cascades of endothelial dysfunction, inflammation, and basement membrane thickening are not fully elucidated. diabetesjournals.org Understanding this could pave the way for even more targeted therapeutic interventions.

Furthermore, the interplay between the PKC pathway and other pathogenic mechanisms, such as the accumulation of advanced glycation end products (AGEs), the polyol pathway, and oxidative stress, requires deeper investigation. It is still not entirely clear whether PKCβ activation is a primary driver or a downstream consequence in the complex web of hyperglycemia-induced damage. Elucidating these hierarchical and interactive relationships will be crucial for developing comprehensive treatment strategies.

Another area of uncertainty lies in the heterogeneity of patient responses to PKCβ inhibition. The reasons for variable efficacy observed in clinical trials are not fully understood and could be attributed to genetic predispositions, the duration and severity of diabetes, or the presence of comorbidities. Identifying biomarkers that can predict patient response to Ruboxistaurin would be a significant step towards personalized medicine in the management of diabetic microvascular complications.

Novel Therapeutic Applications Beyond Diabetic Complications

The role of PKCβ in cellular signaling extends beyond the context of diabetes, suggesting that Ruboxistaurin hydrochloride could have therapeutic potential in a broader range of diseases. Researchers are beginning to explore its application in central nervous system disorders and inflammatory and autoimmune conditions.

Central Nervous System Disorders

Emerging research suggests a potential role for PKC inhibitors in neurodegenerative diseases. While direct clinical trial evidence for Ruboxistaurin in central nervous system (CNS) disorders is limited, its mechanism of action intersects with pathological processes observed in conditions like Alzheimer's disease. The potential for Ruboxistaurin in this area is an active field of academic and preclinical investigation.

Inflammatory and Autoimmune Conditions

The PKCβ enzyme is involved in immune cell activation and inflammatory signaling pathways. This has led to the hypothesis that Ruboxistaurin could be beneficial in treating inflammatory and autoimmune diseases. Preclinical research and in vitro studies are exploring the potential of Ruboxistaurin in conditions such as rheumatoid arthritis, multiple sclerosis, and osteoarthritis, though clinical trial data in these specific indications is not yet established. immune-system-research.com

Development of Enhanced Protein Kinase C Beta Inhibitors

The development of Ruboxistaurin as a selective PKCβ inhibitor marked a significant advancement in targeting specific intracellular signaling pathways. However, the quest for even more effective and safer therapies continues, driving the development of enhanced and next-generation PKCβ inhibitors.

One of the primary challenges in kinase inhibitor development is achieving high selectivity to minimize off-target effects. nih.gov Future research is focused on designing inhibitors with improved isoform specificity, potentially targeting PKCβ1 or PKCβ2 individually. selleckchem.com This could lead to therapies with a better therapeutic window and reduced side effects. Strategies being employed to achieve this include fragment-based drug design, allosteric targeting, and the use of computational modeling to understand the structural nuances of PKC isoforms. nih.gov

Beyond improved selectivity, researchers are also exploring the development of inhibitors with different modes of action. While Ruboxistaurin is an ATP-competitive inhibitor, the development of non-ATP competitive or allosteric inhibitors could offer advantages in terms of specificity and overcoming potential resistance mechanisms. nih.gov

The table below provides an overview of some notable PKC inhibitors and their characteristics.

| Inhibitor | Selectivity | Mechanism of Action | Developmental Stage |

| Ruboxistaurin | PKCβ selective | ATP-competitive | Investigational |

| Enzastaurin (B1662900) | PKCβ selective | ATP-competitive | Investigational |

| Sotrastaurin | Pan-PKC inhibitor | ATP-competitive | Investigational |

| Go6976 | Inhibits PKCα and PKCβ1 | ATP-competitive | Preclinical |

Advanced Delivery Strategies for Targeted Intervention

Optimizing the delivery of Ruboxistaurin to its target tissues is a critical area of research aimed at enhancing its therapeutic efficacy and minimizing systemic exposure. Conventional oral administration may not achieve sufficient concentrations in specific microvascular beds, such as the retina, necessitating the exploration of advanced delivery strategies.

A promising approach is the use of nanotechnology-based drug delivery systems. researchgate.net Researchers have successfully formulated Ruboxistaurin into nanoparticles using polyamidoamine (PAMAM) dendrimers for non-invasive retinal delivery. nih.govbohrium.comnih.gov These nanoparticles can potentially be administered as eye drops, offering a significant advantage over invasive intravitreal injections. nih.gov Studies have shown that these nanoformulations can achieve high drug loading efficiency and sustained release of Ruboxistaurin. bohrium.com

Another innovative strategy involves the use of gold nanoparticles as carriers for PKC inhibitors. jove.com This technology aims to improve cellular uptake and stabilize the therapeutic agent. These targeted delivery systems hold the potential to revolutionize the treatment of ocular complications of diabetes by providing a safer and more effective means of administering Ruboxistaurin directly to the retina. mdpi.comdntb.gov.ua The development of such targeted interventions could significantly improve patient compliance and treatment outcomes. nih.gov

Combination Therapy Approaches with Existing Treatments

To address the multifactorial nature of diabetic microvascular complications, combination therapy approaches involving Ruboxistaurin are being investigated. The rationale is that targeting multiple pathogenic pathways simultaneously may lead to synergistic therapeutic effects and better clinical outcomes.

A notable example is the combination of Ruboxistaurin with inhibitors of the renin-angiotensin system (RAS), such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). A pilot study in patients with type 2 diabetes and nephropathy demonstrated that the addition of Ruboxistaurin to ongoing ACE inhibitor or ARB therapy resulted in a significant reduction in albuminuria, a key marker of kidney damage. nih.govlilly.com This suggests that inhibiting both the PKC pathway and the RAS may offer enhanced renal protection. diabetesjournals.org